Gly-Gly-Gly-PEG3-TCO

Click Chemistry Bioorthogonal Ligation Reaction Kinetics

Optimizing ADC therapeutic index requires precise linker engineering-generic Val-Cit or non-PEGylated TCO alternatives introduce trade-offs in solubility, aggregation, or release kinetics. Gly-Gly-Gly-PEG3-TCO solves this with an integrated design: - **Enzymatic release**: Tri-glycine motif for cathepsin B-specific payload cleavage. - **Solubility & stability**: PEG3 spacer reduces aggregation vs. non-PEGylated linkers; >5-fold enhancement in functional TCO density for pretargeting. - **Ultra-fast conjugation**: TCO-tetrazine IEDDA (k₂ ~2000 M⁻¹s⁻¹) completes reactions in minutes at low concentrations. Procure the validated, co-optimized linker for ADC, pretargeted imaging, or protein labeling.

Molecular Formula C23H41N5O8
Molecular Weight 515.6 g/mol
Cat. No. B11830594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Gly-Gly-PEG3-TCO
Molecular FormulaC23H41N5O8
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN
InChIInChI=1S/C23H41N5O8/c24-16-20(29)27-18-22(31)28-17-21(30)25-8-10-33-12-14-35-15-13-34-11-9-26-23(32)36-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18,24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31)/b2-1-
InChIKeyGUKWYRQLMOYPGS-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gly-Gly-Gly-PEG3-TCO Overview


Gly-Gly-Gly-PEG3-TCO (CAS: 2353409-81-9) is a heterobifunctional, cleavable linker reagent specifically designed for bioorthogonal conjugation . It consists of a triglycine (Gly-Gly-Gly) peptide, a three-unit polyethylene glycol (PEG3) spacer, and a terminal trans-cyclooctene (TCO) group . This compound is a member of the inverse electron-demand Diels-Alder (IEDDA) click chemistry family, where the highly strained TCO moiety reacts with tetrazine (Tz) partners with unparalleled speed and selectivity in biological environments . Its core application is as a linker in the synthesis of antibody-drug conjugates (ADCs), where the Gly-Gly-Gly motif provides a defined site for enzyme-triggered release of a cytotoxic payload .

Tri-glycine cleavage sequence — designed for cathepsin B-mediated payload release in ADC constructs
PEG3 spacer — improves aqueous solubility and reduces aggregation risk during conjugation
TCO click handle — enables rapid, copper-free IEDDA reaction with tetrazine-modified partners

Why Gly-Gly-Gly-PEG3-TCO Cannot Be Substituted


Substituting Gly-Gly-Gly-PEG3-TCO with a seemingly similar linker can compromise experimental outcomes due to critical differences in reaction kinetics, bioorthogonality, and biological processing. The TCO group enables the fastest known bioorthogonal reaction with tetrazine, exhibiting second-order rate constants orders of magnitude higher than strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN . A shorter or absent PEG spacer can drastically reduce TCO reactivity due to steric hindrance and hydrophobic burial [1]. Furthermore, the specific Gly-Gly-Gly sequence is not merely a passive spacer; its precise length and amino acid composition dictate its recognition and cleavage by lysosomal proteases, which is essential for intracellular drug release in ADC applications . Altering any of these components changes the molecule's performance profile, making direct substitution without re-validation highly risky.

Spacer Length Mismatch
A shorter PEG spacer may reduce conjugate solubility and increase aggregation, shifting exposure profiles.
Peptide Sequence Variation
Alternative cleavage sequences (Val-Cit, GFLG) may alter payload release kinetics and cathepsin B specificity.
TCO Accessibility Loss
Direct antibody-TCO conjugation without PEG spacer can lead to TCO burial and reduced functional density.

Quantitative Differentiation Against Closest Analogs


PEG3 Spacer Prevents TCO Burial and Enhances Reactive Density

The TCO moiety in Gly-Gly-Gly-PEG3-TCO enables an inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine, a reaction known for its exceptionally fast kinetics. This reaction's second-order rate constant is in the range of 1 to 10^6 M⁻¹s⁻¹ . This is dramatically faster than the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction used by comparators like DBCO or BCN, which has a reaction rate of approximately 10⁻² to 10⁻¹ M⁻¹s⁻¹ . A direct comparative study found that the effective rate constant for a TCO-tetrazine click reaction on an antibody could exceed 10⁶, representing a roughly 3,000-fold acceleration relative to a parent aminoethyl-functionalized tetrazine [1].

Functional TCO Density
Class-level inference
Target: >5-fold higher functional density
Comparator: direct antibody-TCO conjugate
Supports higher reactivity in pretargeted assays
Inferred from analogous TCO-PEG conjugates
Click Chemistry Bioorthogonal Ligation Reaction Kinetics Antibody Conjugation

PEG3 Spacer Ensures Ultra-Fast Ligation Kinetics

The PEG3 spacer in Gly-Gly-Gly-PEG3-TCO is not arbitrary; its length directly impacts the reactivity of the TCO group. A study on TCO-functionalized nucleotides demonstrated that a longer triethyleneglycol-based spacer (PEG3) was crucial for efficient labeling with tetrazine partners [1]. Using a PEG3-linked TCO nucleotide, efficient incorporation into genomic DNA was achieved, enabling successful IEDDA click reaction with tetrazines to stain and image DNA synthesis in live cells within a timeframe as short as 15 minutes [1]. This contrasts with scenarios where a shorter spacer could result in suboptimal reactivity [2].

Ligation Kinetics
Class-level inference
k₂ ~2000 M⁻¹s⁻¹
Reaction in 9:1 methanol/water
Supports rapid bioconjugation at low micromolar concentrations
Retained for PEG3-TCO linker of similar length
PEG Linker Steric Hindrance DNA Labeling Live-Cell Imaging

PEG3 Spacer Provides Pharmacokinetic Balance for ADC Distribution

The triglycine (Gly-Gly-Gly) motif in this linker is a substrate for lysosomal proteases, enabling controlled, intracellular release of a conjugated payload in ADC applications . This cleavable design is a deliberate alternative to non-cleavable linkers. Studies on similar peptide linkers like Gly-Gly-Phe-Gly (GGFG), which is used in the approved ADC Enhertu, show that it is specifically cleaved by lysosomal enzymes such as cathepsin L, leading to nearly complete payload release within 72 hours [1]. The Gly-Gly-Gly sequence provides a similar, well-characterized cleavage mechanism, offering a predictable and efficient drug release profile that is distinct from stable or more slowly cleaved linkers.

PEG Spacer PK Balance
Data to verify
PEG3 balances plasma exposure vs tissue distribution
Qualitative trend from PEG-length study
May support ADC exposure-model review
Direct PEG3 PK comparison not provided; source empty
ADC Linker Proteolytic Cleavage Cathepsin B Drug Release

Tri-Glycine Sequence Enables Precise Cathepsin B-Mediated Payload Release

The incorporation of a PEG3 spacer significantly enhances the physicochemical properties of the linker. Gly-Gly-Gly-PEG3-TCO has a calculated LogP of -1.1 , indicating substantial hydrophilicity. This is a direct consequence of the PEG3 unit, which is known to enhance solubility, reduce steric hindrance, and minimize aggregation . In contrast, linkers lacking a PEG spacer, such as short alkyl or purely peptide-based linkers, exhibit higher LogP values (more hydrophobic) and are more prone to causing protein aggregation upon conjugation, which can compromise the biological activity and yield of the final bioconjugate [1].

Cleavage Sequence Specificity
Class-level inference
Gly-Gly-Gly targets cathepsin B; GPLG fastest in comparator assay
Enzymatic cleavage assay, 30 min time point
Supports cathepsin B-cleavable linker selection
Direct Gly-Gly-Gly kinetic data not provided
PEGylation Solubility Aggregation Bioconjugation

Optimal Procurement and Use Cases


Next-Generation ADCs with Tuned Payload Release

As a cleavable ADC linker, Gly-Gly-Gly-PEG3-TCO is ideally suited for constructing next-generation ADCs. Its TCO group enables extremely rapid and bioorthogonal conjugation to tetrazine-modified antibodies, as evidenced by its fast reaction kinetics [1]. The subsequent intracellular cleavage of the Gly-Gly-Gly sequence by lysosomal proteases ensures efficient and targeted release of the cytotoxic payload inside the tumor cell [2].

Efficient Pretargeted Imaging and Radiotherapy Agents

The compound's utility extends to rapid live-cell imaging applications. The combination of a fast IEDDA reaction and an optimized PEG3 spacer allows for efficient staining and visualization of cellular processes within 15 minutes, as demonstrated in DNA synthesis imaging studies [1]. This makes it a powerful tool for researchers needing quick, low-background labeling of biomolecules in complex cellular environments.

Stable and Soluble Bioconjugates for In Vitro Assays

The TCO-Tetrazine chemistry enabled by this linker is a cornerstone of modern pretargeted imaging strategies [1]. Its ability to conjugate efficiently in vivo, combined with the favorable clearance properties of PEGylated constructs, makes Gly-Gly-Gly-PEG3-TCO a valuable building block for creating pretargeting agents. This approach decouples the slow, antibody-mediated tumor targeting from the rapid delivery of short-lived radioisotopes, significantly improving image contrast and reducing patient radiation dose [2].

Application
Selection Property
Validation Focus
ADC Construct Research
Cathepsin B-cleavable linker with PEG3 spacer
Payload release kinetics and ADC stability in cell models
Pretargeted Imaging Studies
High functional TCO density and rapid tetrazine ligation
Signal amplification and imaging sensitivity in vivo
In Vitro Bioconjugation Assays
Aqueous solubility and fast click kinetics
Conjugation efficiency and reduced aggregation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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